REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.C(=O)([O-])[O-].[K+].[K+].[CH:13](=O)[CH2:14][CH3:15]>>[CH:13]([N:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1)=[CH:14][CH3:15] |f:1.2.3|
|
Name
|
|
Quantity
|
938 g
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
800 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
C(CC)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept under 60° C. with a water bath
|
Type
|
ADDITION
|
Details
|
After the completion of the addition
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
The obtained filtrate was further distilled
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=CC)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.7 mol | |
AMOUNT: MASS | 850 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |